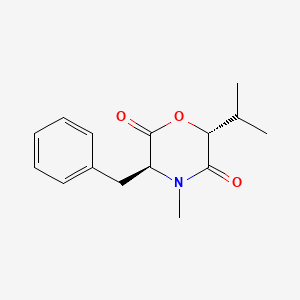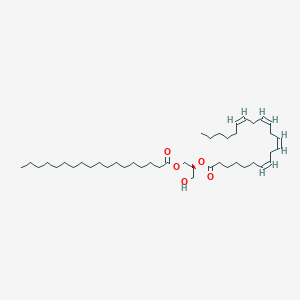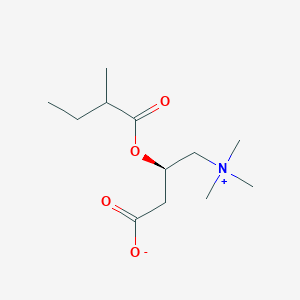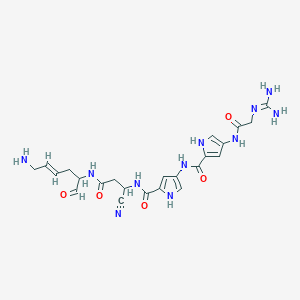
Steroid antagonist, 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Steroid antagonist, 2 is a compound that functions by inhibiting the activity of steroid hormones. Steroid hormones are derivatives of cholesterol and play crucial roles in various physiological processes, including metabolism, immune response, and reproductive functions. Steroid antagonists are used to block the effects of these hormones, making them valuable in treating conditions like hormone-dependent cancers, cardiovascular diseases, and other disorders related to steroid hormone imbalance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of steroid antagonist, 2 typically involves multiple steps, starting from a steroidal precursor. The process often includes functional group modifications, such as hydroxylation, oxidation, and esterification. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving consistent quality and minimizing production costs .
化学反応の分析
Types of Reactions
Steroid antagonist, 2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other substituents, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation of a hydroxyl group in this compound might yield a ketone, while reduction of a ketone might produce an alcohol .
科学的研究の応用
Steroid antagonist, 2 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the role of steroid hormones in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating hormone-dependent cancers, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
Steroid antagonist, 2 exerts its effects by binding to steroid hormone receptors, thereby preventing the natural hormones from activating these receptors. This inhibition can occur through competitive binding at the receptor site or by altering the receptor’s conformation, rendering it inactive. The molecular targets include receptors for estrogen, androgen, glucocorticoid, and mineralocorticoid hormones. The pathways involved often include modulation of gene expression and inhibition of hormone-mediated signaling cascades .
類似化合物との比較
Steroid antagonist, 2 can be compared with other steroid antagonists such as:
Spironolactone: A mineralocorticoid receptor antagonist used to treat conditions like hypertension and heart failure.
Tamoxifen: An estrogen receptor antagonist used in the treatment of breast cancer.
Flutamide: An androgen receptor antagonist used in the treatment of prostate cancer
Uniqueness
What sets this compound apart from these compounds is its specific binding affinity and selectivity for certain steroid hormone receptors, which can result in fewer side effects and improved therapeutic outcomes in certain conditions .
Similar Compounds
- Spironolactone
- Tamoxifen
- Flutamide
- Eplerenone
- Mifepristone
特性
分子式 |
C29H34O2 |
|---|---|
分子量 |
414.6 g/mol |
IUPAC名 |
(8S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29-/m0/s1 |
InChIキー |
NSUUUQRFPXZFLI-ZPCMSWJYSA-N |
異性体SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43CC5=CC=C(C=C5)C)C)O |
正規SMILES |
CC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O |
同義語 |
RU 43044 RU-43044 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)



![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)
![2-acetamidoacetic acid;4-[(E)-[(4-carbamimidoylphenyl)hydrazinylidene]methyl]benzenecarboximidamide](/img/structure/B1244152.png)






